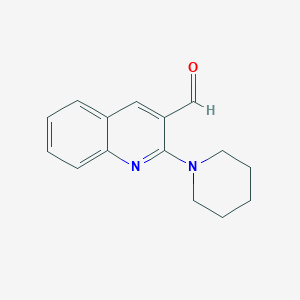

2-(Piperidin-1-yl)quinoline-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

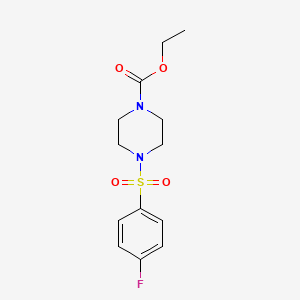

2-(Piperidin-1-yl)quinoline-3-carbaldehyde is a unique molecule that bears a piperidine moiety at C-2 as well as a reactive formyl group at C-3 of the quinoline ring . It has a molecular weight of 240.3 and a molecular formula of C15H16N2O .

Synthesis Analysis

The synthesis of 2-(Piperidin-1-yl)quinoline-3-carbaldehyde derivatives has been described in various studies. One method involves nucleophilic aromatic substitution of certain compounds with piperidine, which produces 2-(Piperidin-1-yl)quinoline-3-carbaldehydes . Other chemical reactions involved in the synthesis include acylation, sulfonylation, Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .Molecular Structure Analysis

The InChI code for 2-(Piperidin-1-yl)quinoline-3-carbaldehyde is 1S/C15H16N2O/c18-11-13-10-12-6-2-3-7-14(12)16-15(13)17-8-4-1-5-9-17/h2-3,6-7,10-11H,1,4-5,8-9H2 . This indicates the presence of 15 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-(Piperidin-1-yl)quinoline-3-carbaldehyde derivatives include acylation, sulfonylation, Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .Physical And Chemical Properties Analysis

2-(Piperidin-1-yl)quinoline-3-carbaldehyde has a predicted melting point of 141.85° C, a predicted boiling point of 432.6° C at 760 mmHg, a predicted density of 1.2 g/cm3, and a predicted refractive index of n20D 1.66 .科学的研究の応用

- The quinoline moiety, found in 2-(Piperidin-1-yl)quinoline-3-carbaldehyde, exists in various biologically active compounds. Some of these exhibit antimicrobial properties . Researchers have explored its potential as an antimicrobial agent against bacteria, fungi, and other pathogens.

- Inspired by the antidepressant Quipazine, which contains a quinoline moiety, scientists have designed structural analogs. By modifying the piperazine ring to piperidine, they aimed to enhance antidepressant activity. 2-(Piperidin-1-yl)quinoline-3-carbaldehyde could be part of this exploration .

- Both Quipazine and isonicotinic acid hydrazide (INH) weakly inhibit monoamine oxidase. Researchers synthesized 2-(Piperidin-1-yl)quinoline-3-carbaldehyde by combining these two moieties. Investigating its potential as a monoamine oxidase inhibitor could be valuable .

Antimicrobial Activity

Antidepressant Potential

Monoamine Oxidase Inhibition

Safety and Hazards

The safety information for 2-(Piperidin-1-yl)quinoline-3-carbaldehyde includes several hazard statements: H302, H315, H319, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

特性

IUPAC Name |

2-piperidin-1-ylquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c18-11-13-10-12-6-2-3-7-14(12)16-15(13)17-8-4-1-5-9-17/h2-3,6-7,10-11H,1,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVFBQJVPRFXRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=CC=CC=C3C=C2C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate](/img/structure/B2542709.png)

![6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol](/img/structure/B2542718.png)

![1-{[2-(Dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2542719.png)

![5-Methyl-4-phenyl-2-[5-[2-(trifluoromethoxy)phenoxy]furan-2-yl]-1H-imidazole](/img/structure/B2542720.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)cinnamamide](/img/structure/B2542723.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2542725.png)

![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2542726.png)